
Upleganan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Upleganan, also known as SPR206, is a synthetic organic compound belonging to the polymyxin class of antibiotics. It is primarily developed for its antibacterial properties against multi-drug resistant Gram-negative pathogens. This compound is being developed by Spero Therapeutics as an intravenous treatment for hospital-acquired and ventilator-associated bacterial pneumonia .
Méthodes De Préparation
Upleganan is synthesized through a series of chemical reactions that involve the incorporation of various functional groups to achieve its final structure. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is built through peptide bond formation between amino acids and other building blocks.
Functional group modifications: Various functional groups are introduced to enhance the compound’s antibacterial properties and reduce toxicity.
Purification and isolation: The final product is purified and isolated using techniques such as chromatography and crystallization.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Upleganan undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are modified versions of this compound with altered antibacterial properties .
Applications De Recherche Scientifique
Upleganan has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and modification of polymyxin antibiotics.
Biology: It is employed in research to understand the mechanisms of bacterial resistance and the development of new antibacterial agents.
Mécanisme D'action
Upleganan exerts its antibacterial effects by targeting the lipopolysaccharide (LPS) layer of Gram-negative bacteria. It disrupts the outer membrane of the bacteria, leading to cell lysis and death. The compound interacts with the LPS to displace divalent cations, which destabilizes the membrane and increases its permeability .
Comparaison Avec Des Composés Similaires
Upleganan is compared with other polymyxin antibiotics, such as polymyxin B and colistin. While all these compounds share a similar mechanism of action, this compound is unique due to its lower nephrotoxicity and enhanced activity against multi-drug resistant pathogens . Similar compounds include:
Polymyxin B: An older polymyxin antibiotic with higher nephrotoxicity.
Colistin: Another polymyxin antibiotic used as a last-resort treatment for multi-drug resistant infections.
This compound’s improved safety profile and efficacy make it a promising candidate for treating severe bacterial infections.
Propriétés
Numéro CAS |
2407717-17-1 |
|---|---|
Formule moléculaire |
C52H82ClN15O12 |
Poids moléculaire |
1144.8 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C52H82ClN15O12/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+/m1/s1 |
Clé InChI |
VAZVBVUQVUHPMS-DFEDBOKMSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


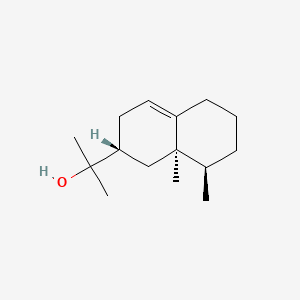

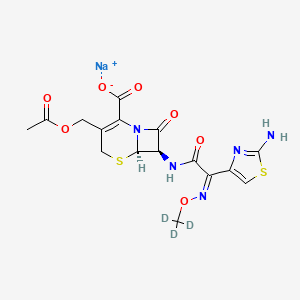
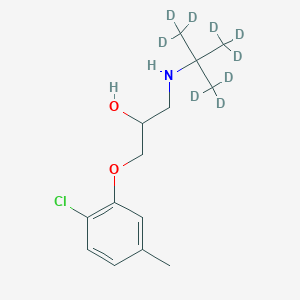
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
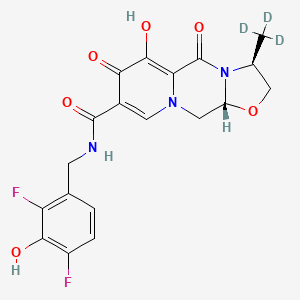

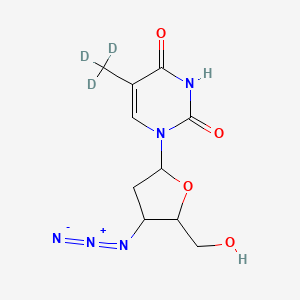
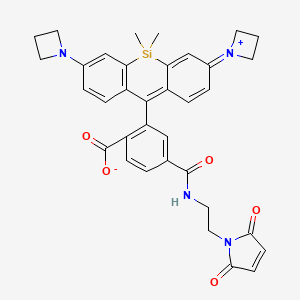

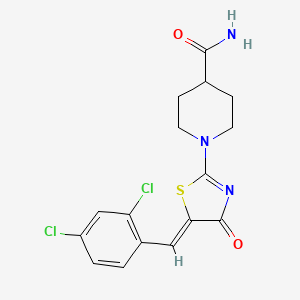
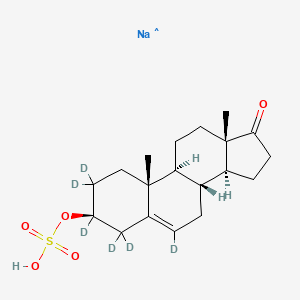
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
